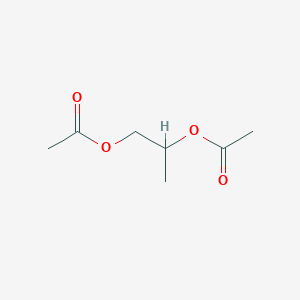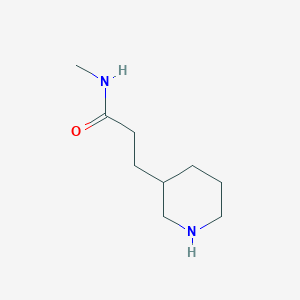
Pentachlorostyrene
科学的研究の応用
Environmental Contamination and Analysis
Residues in Marine Life : Pentachlorostyrene residues have been quantified in fish from the North Atlantic and in fish oils. This study found considerable variation in the patterns of chlorostyrene residues among different fish species and fish oil products, with one form of hexachlorostyrene being most dominant (Coelhan, Reil, Rimkus, & Parlar, 2000).
Human and Environmental Exposure : Analysis of polychlorostyrene mixtures in sediments, human venous sera, and cord sera showed the presence of complex mixtures of chlorostyrenes, including pentachlorostyrene, indicating pollution from electrolytic processes (Carrizo & Grimalt, 2009).
Soil Contamination : A study on the extraction of polychlorinated organic compounds from soil samples, including pentachlorostyrene, highlights the ongoing efforts to understand and mitigate soil contamination (Gfrerer, Stadlober, Gawlik, Wenzl, & Lankmayr, 2001).
Degradation and Treatment Methods
Microwave-Enhanced Degradation : Research on the degradation of pentachlorophenol with zero-valence iron and microwave energy showed significant removal efficiency, suggesting potential methods for treating pentachlorophenol-contaminated environments (Jou, 2008).
Photodegradation Pathways : The study of the photodegradation of pentachlorophenol provided insights into the mass balance of chlorine during degradation and revealed the degradation pathway, enhancing the understanding of environmental breakdown processes (Suegara, Lee, Espino, Nakai, & Hosomi, 2005).
Health and Safety Concerns
Genotoxic Effects : An investigation into the genotoxic effects of pentachlorophenol on human mucosal cells of the nasal conchae revealed significant DNA damage, indicating potential health risks associated with exposure (Tisch, Faulde, & Maier, 2005).
Sorption of Contaminants : The development of sorbent materials for the remediation of groundwater contaminated with pentachlorophenol and polycyclic aromatic hydrocarbons showcased innovative approaches to address environmental contamination (Wiles, Huebner, McDonald, Donnelly, & Phillips, 2005).
Phytoremediation : Research on the use of willow and poplar for the phytoremediation of soil contaminated with pentachlorophenol and heavy metals provided promising results for environmental cleanup strategies (Mills, Arnold, Sivakumaran, Northcott, Vogeler, Robinson, Norling, & Leonil, 2006).
特性
IUPAC Name |
1,2-dichloro-3-(1,2,2-trichloroethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHKVLIZXLBQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933805 | |
| Record name | 1,2-Dichloro-3-(trichloroethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachlorostyrene | |
CAS RN |
14992-81-5 | |
| Record name | Pentachlorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloro-3-(trichloroethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)

